CISTULATE

Catalog No.
S1905392
CAS No.
52557-97-8
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CISTULATE

Formulators face rapid degradation of pine-scented terpenes in bleach-based cleaners. Cistulate (CAS 52557-97-8) solves this with superior oxidative stability and chiral rigidity.

  • Withstands hypochlorite bleaching without discoloration or odor loss.
  • Locked norbornane scaffold enables high enantioselectivity in catalyst synthesis.
  • Low vapor pressure ensures long-lasting fragrance in air care products.

Available in research and bulk quantities with global shipping.

CAS Number

52557-97-8

Product Name

CISTULATE

IUPAC Name

methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

RIRHRDQSVNKELB-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C2)C1C(=O)OC)C

Canonical SMILES

CC1(C2CCC(C2)C1C(=O)OC)C

Synonyms

Cistulate, Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, Methyl 3,3-dimethylnorbornane-2-carboxylate, 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Cistulate (Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, CAS 52557-97-8) is a sterically hindered, saturated bicyclic ester utilized primarily as a robust functional fragrance ingredient and a rigid chiral building block in organic synthesis [1]. Characterized by its Mediterranean pine and cistus olfactory profile, it is highly valued for its exceptional oxidative stability in harsh chemical environments, including hypochlorite bleaches, where standard terpenes rapidly degrade [2]. Beyond formulation stability, its locked norbornane framework and three chiral centers make it a valuable precursor for asymmetric ligands and specialty polymers, offering a unique combination of chemical inertness and stereochemical precision for advanced material selection [1].

Procurement Fit

Selection
Pine-citrus top-note modifier with reported low effective concentration
Workflow
Fine fragrance and functional perfumery formulation development
Context
Supports regulated-market procurement with peer-reviewed safety dossier

Substituting Cistulate with simpler pine-scented hydrocarbons (like alpha-pinene or camphene) or common monocyclic esters typically results in formulation failure under oxidative stress or rapid evaporative loss[1]. In harsh cleaning formulations, unsaturated or less sterically hindered comparators undergo rapid oxidative cleavage, leading to severe discoloration and off-odor generation [2]. In synthetic applications, replacing Cistulate with flexible monocyclic esters sacrifices the strict conformational rigidity required for high enantioselectivity in downstream chiral catalysts, directly compromising product yield and purity[1].

Substitution Risk

Olfactory profile Stereochemistry-dependent scent may not transfer to generic bicyclic esters; olfactory character may shift.
Safety documentation Many structural analogs lack peer-reviewed safety assessments, complicating regulatory compliance.
Thermal behavior Higher boiling and flash points versus methyl camphenoate may affect processing stability and evaporation rate.

Oxidative Stability in High-Redox Bleaching Formulations

When exposed to bleaching agents with a reduction potential of -0.7V to +0.4V for two weeks at 110°F, Cistulate demonstrates an essentially zero color change rating and an 'acceptably stable' odor profile [1]. In contrast, common unsaturated comparators like linalool or standard monoterpenes undergo rapid oxidative degradation, resulting in severe discoloration and unstable off-notes under identical conditions[1].

Evidence DimensionColor and Odor Stability under Oxidative Stress
Target Compound Data0 color change (stable); 'B' odor rating (acceptably stable)
Comparator Or BaselineUnsaturated terpenes (e.g., Linalool): Severe discoloration and 'D' (unstable/off-note) odor rating
Quantified DifferenceComplete prevention of oxidative discoloration and off-gassing compared to unsaturated baselines
Conditions2 weeks at 110°F in hypochlorite bleaching composition

Enables the procurement of a reliable pine-note fragrance for heavy-duty household cleaners and hypochlorite bleaches where standard ingredients fail.

Safety assessment
Reported
Cistulate: full RIFM assessment (7 human health endpoints + environmental). Generic esters: no peer-reviewed data available.
Supports regulatory dossier preparation
RIFM protocol; class-level inference for many analogs

Evaporative Longevity and Olfactory Anchoring

Cistulate exhibits a highly controlled evaporation profile with a vapor pressure of approximately 0.15 mmHg at 25°C and a boiling point of 217°C [1]. Compared to the parent hydrocarbon camphene or alpha-pinene (vapor pressure ~4.7 mmHg at 25°C), Cistulate provides a roughly 30-fold reduction in volatility [1]. This allows it to function as a persistent mid-note rather than a fleeting top-note.

Evidence DimensionVapor Pressure at 25°C
Target Compound Data~0.15 mmHg
Comparator Or BaselineAlpha-pinene baseline: ~4.7 mmHg
Quantified Difference~30x lower vapor pressure
ConditionsStandard atmospheric pressure at 25°C

Reduces the need for excessive dosing of pine-character ingredients by extending the longevity of the scent profile in the final formulation.

Odor substantivity
Method context
28 h at 100% on blotter
Extended fragrance longevity potential
Isobornyl acetate typically 12–24 h under similar conditions

Aqueous Solubility for Emulsion and Biphasic Compatibility

The incorporation of the methyl ester functionality on the bicyclic core yields an aqueous solubility of 66.57 mg/L at 25°C [1]. This represents a significant enhancement over unfunctionalized bicyclic hydrocarbons like camphene, which possess negligible water solubility (<5 mg/L) [1]. This enhanced hydrophilicity improves uniform dispersion in water-based media.

Evidence DimensionWater Solubility at 25°C
Target Compound Data66.57 mg/L
Comparator Or BaselineCamphene (parent hydrocarbon): <5 mg/L
Quantified Difference>10-fold increase in aqueous solubility
ConditionsAqueous media at 25°C

Improves processability and uniform dispersion in water-based personal care products or emulsion polymerization systems.

Use level efficiency
Class-level
Cistulate: 2% in concentrate vs. natural pine oils: typically 5–10% for comparable impact
Lower inclusion may reduce raw material cost
Herbal/pine accord context; source: supplier guidance

Stereochemical Rigidity for Asymmetric Synthesis

Cistulate provides a locked bicyclo[2.2.1]heptane framework with three defined chiral centers, eliminating the ring-flipping and conformational flexibility inherent in monocyclic analogs like methyl cyclohexanecarboxylate [1]. This strict steric boundary is critical when utilized as a building block for organometallic catalysts, where conformational locking directly dictates the enantiomeric excess of downstream reactions[1].

Evidence DimensionConformational Degrees of Freedom
Target Compound DataRigid bicyclic norbornane core (locked conformation)
Comparator Or BaselineMethyl cyclohexanecarboxylate (rapid chair-chair interconversion)
Quantified DifferenceElimination of macro-conformational flexibility
ConditionsUse as a chiral precursor in asymmetric ligand design

Crucial for chemists procuring starting materials to synthesize highly enantioselective catalysts or rigid pharmaceutical pharmacophores.

Thermal stability
Cross-study comparable
Boiling point: 215.4 °C · Flash point: 82.2 °C
Methyl camphenoate: BP ~190–200 °C · FP ~70 °C
May support high-temperature processing
Atmospheric pressure; data to verify for specific processes
Systemic exposure
Model-derived
0.0017 mg/kg/day (95th percentile, hydroalcoholic products)
Supports quantitative risk assessment
Creme RIFM model; volume of use 0.1–1 ton/yr (IFRA 2015)

Hypochlorite and Heavy-Duty Cleaning Formulations

Due to its proven resistance to oxidative cleavage and discoloration, Cistulate is a highly suitable pine-note procurement choice for formulations containing strong bleaching agents (-0.7V to +0.4V reduction potential) where standard unsaturated terpenes degrade[1].

Asymmetric Organometallic Ligand Synthesis

The locked norbornane framework and three chiral centers make this compound an ideal rigid precursor for developing highly enantioselective catalysts and chiral ligands in advanced organic synthesis [2].

Extended-Release Functional Fragrances

Leveraging its low vapor pressure (~0.15 mmHg), Cistulate is utilized to anchor Mediterranean pine and herbal notes in air fresheners and personal care products, preventing the rapid evaporative loss typical of simpler pine hydrocarbons [3].

Functionalized Norbornane Polymer Synthesis

The ester functionality serves as an accessible handle for downstream transformations, allowing Cistulate to be used as a monomeric precursor in the development of specialty polymeric coatings that require rigid frameworks and high glass-transition temperatures [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fine fragrance pine/herbal top notes
Odor substantivity and low-use-level profile
Confirm 28‑h substantivity and character in target formulation
Functional perfumery replacement for natural oils
Cost-efficiency and batch consistency vs. pine/fir oils
Verify olfactive equivalence at reduced inclusion levels
Regulated cosmetic formulations
Peer-reviewed RIFM safety dossier availability
Integrate exposure data into product safety report (CPSR)
High-temperature processing
Elevated boiling and flash points
Assess evaporation rate and stability under process conditions

XLogP3

3

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